2-Iodo-6-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-6-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of both an iodine atom and a nitro group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Iodo-6-nitrobenzoic acid can be synthesized through a multi-step process involving the nitration of 2-iodobenzoic acid. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale equipment to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Iodo-6-nitrobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids to replace the iodine atom with various functional groups.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or other metal-based catalysts.
Major Products Formed
Substitution Products: Various substituted benzoic acids depending on the functional group introduced.
Reduction Products: 2-Iodo-6-aminobenzoic acid when the nitro group is reduced to an amine.
Wissenschaftliche Forschungsanwendungen
2-Iodo-6-nitrobenzoic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Iodo-6-nitrobenzoic acid involves its interaction with specific molecular targets, depending on the context of its use. For example, in coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds . In biological systems, the nitro group may participate in redox reactions, influencing the compound’s reactivity and interactions with enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Iodo-3-nitrobenzoic acid: Similar structure but with the nitro group in a different position, leading to different reactivity and applications.
2-Nitrobenzoic acid: Lacks the iodine atom, making it less versatile in coupling reactions.
3-Nitrobenzoic acid: Another isomer with different chemical properties and applications.
Uniqueness
2-Iodo-6-nitrobenzoic acid is unique due to the presence of both an iodine atom and a nitro group on the benzene ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.
Eigenschaften
Molekularformel |
C7H4INO4 |
---|---|
Molekulargewicht |
293.02 g/mol |
IUPAC-Name |
2-iodo-6-nitrobenzoic acid |
InChI |
InChI=1S/C7H4INO4/c8-4-2-1-3-5(9(12)13)6(4)7(10)11/h1-3H,(H,10,11) |
InChI-Schlüssel |
MYWANTHKKPDBEX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)I)C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.